

Laboratory protocol for trimethyl methanetricarboxylate synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethyl methanetricarboxylate

Cat. No.: B073979

[Get Quote](#)

Application Note: Synthesis of Trimethyl Methanetricarboxylate

Introduction

Trimethyl methanetricarboxylate, also known as tricarbomethoxymethane, is a valuable reagent in organic synthesis, often utilized as a building block for more complex molecules in the development of pharmaceuticals and other specialty chemicals.^{[1][2]} Its structure provides a central carbon atom functionalized with three carbomethoxy groups, making it a useful precursor for various chemical transformations. This document provides a detailed laboratory protocol for the synthesis of **trimethyl methanetricarboxylate**, adapted from a well-established procedure.^[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **trimethyl methanetricarboxylate**.

Parameter	Value
Reactants	
Sodium	13 g (0.56 gram atom)
Dry Xylene	400 cc
Methyl Malonate	69 g (0.57 mole)
Methyl Chloroformate	57 g (0.6 mole)
Reaction Conditions	
Initial Reaction Temperature	Melting point of sodium
Addition Temperature	~65°C
Reflux Time	5 hours
Product Yield & Properties	
Crude Product Yield	50–51 g (50–51% of theoretical)
Distillation Conditions	128–142°C at 18 mm Hg
Melting Point	46.5°C
Molecular Formula	C ₇ H ₁₀ O ₆
Molecular Weight	190.15 g/mol [4]

Experimental Protocol

This protocol is based on the method described by Corson and Sayre in Organic Syntheses.[\[3\]](#)

Materials and Equipment:

- 2-liter three-necked flask
- Upright condenser
- Separatory funnel

- Mercury-sealed stirrer
- Oil bath
- Sodium (13 g)
- Dry xylene (400 cc)
- Methyl malonate (69 g)
- Methyl chloroformate (57 g)
- Methyl alcohol (for purification)
- Petroleum ether (b.p. 32–45°) (for purification)
- Calcium chloride (for drying)
- Standard glassware for extraction and distillation

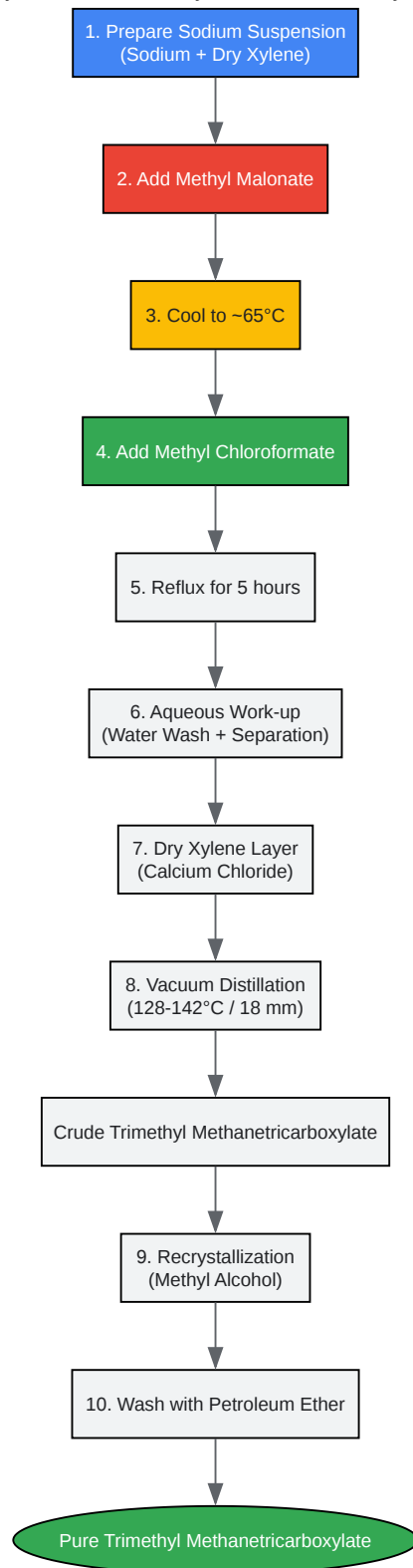
Procedure:

- Preparation of Sodium Suspension: In a 2-liter three-necked flask equipped with an upright condenser, a separatory funnel, and a mercury-sealed stirrer, place 400 cc of dry xylene and 13 g (0.56 gram atom) of sodium. Heat the flask in an oil bath until the sodium melts. Stir the mixture vigorously to break the molten sodium into fine globules.[\[3\]](#)
- Formation of the Sodium Derivative: Add 69 g (0.57 mole) of methyl malonate over a period of five to ten minutes.[\[3\]](#)
- Reaction with Methyl Chloroformate: Cool the mixture while stirring. When the temperature reaches approximately 65°C, add 57 g (0.6 mole) of methyl chloroformate over five to ten minutes.[\[3\]](#)
- Reflux: Slowly warm the mixture to its boiling point over fifteen to twenty minutes. Maintain boiling and stirring for five hours.[\[3\]](#)

- Work-up: Cool the reaction mixture to room temperature. Add water to fill the flask two-thirds full and continue stirring for five minutes. Separate the xylene layer, wash it with water, and dry it over calcium chloride.[3]
- Distillation: Filter the dried xylene solution and distill it under reduced pressure. After removing the solvent, collect the **trimethyl methanetricarboxylate** fraction at 128–142°C/18 mm. The yield of the crude product, which becomes semi-solid on cooling, is 50–51 g.[3]
- Purification: Dissolve the crude product in an equal volume of methyl alcohol. Cool the solution in a freezing mixture until crystallization is complete. Filter the crystals by suction. The mother liquor can be subjected to further cooling to obtain additional crops of crystals. Wash the collected crystals with approximately 70 cc of petroleum ether (b.p. 32–45°), filter, press dry, and wash again with a small amount of petroleum ether.[3]

Experimental Workflow

Synthesis of Trimethyl Methanetricarboxylate



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **trimethyl methanetricarboxylate**.

Safety Precautions

- Handle sodium with extreme care as it reacts violently with water. The reaction should be carried out under an inert atmosphere if possible.
- Xylene is flammable and should be handled in a well-ventilated fume hood away from ignition sources.
- Methyl chloroformate is toxic and corrosive. Avoid inhalation and contact with skin and eyes.
- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Discussion

The described method provides a reliable and scalable procedure for the synthesis of **trimethyl methanetricarboxylate**.^[3] The use of sodium in xylene to form the sodium derivative of methyl malonate is a classic approach in malonic ester synthesis. The subsequent reaction with methyl chloroformate introduces the third carbomethoxy group. Purification by recrystallization from methyl alcohol is effective in yielding a pure product.^[3] The overall yield of 50-51% is typical for this type of reaction.^[3] It is important to use dry reagents and solvents to prevent the quenching of the sodium and the intermediate carbanion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. chembk.com [chembk.com]
2. nbinnno.com [nbinnno.com]
3. Organic Syntheses Procedure [orgsyn.org]
4. Methanetricarboxylic acid, trimethyl ester, (CAS# 1186-73-8) | Sinfoo BIOCHEM [sinfoobiotech.com]

- To cite this document: BenchChem. [Laboratory protocol for trimethyl methanetricarboxylate synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073979#laboratory-protocol-for-trimethyl-methanetricarboxylate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com